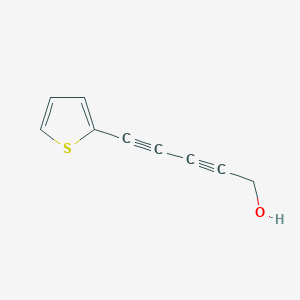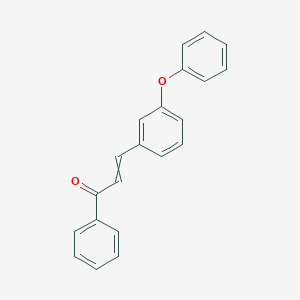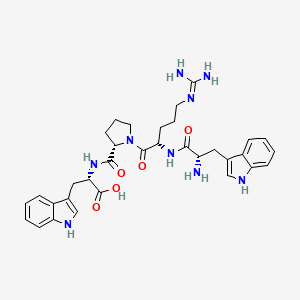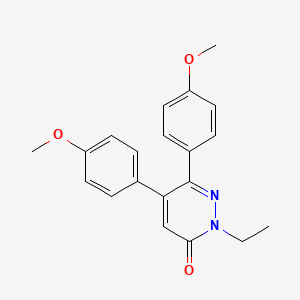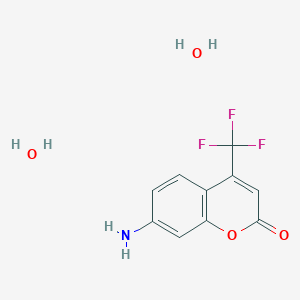
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate is a chemical compound with the molecular formula C10H10F3NO4. It is known for its unique structural properties and is commonly used in various scientific research fields. This compound is also referred to as 7-amino-4-(trifluoromethyl)coumarin and is recognized for its fluorescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate typically involves the reaction of 4-trifluoromethylcoumarin with an amine source under controlled conditions. One common method includes the use of aromatic aldehydes and acetamide promoted by stannous chloride dihydrate in a one-pot three-component reaction . This method is favored for its simplicity, high yield, and environmentally benign procedure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted coumarins and their derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various assays and imaging techniques to detect and quantify biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 7-Amino-4-(trifluoromethyl)coumarin
- Coumarin 151
- 4-Trifluoromethyl-7-aminocoumarin
Comparison: Compared to other similar compounds, 7-Amino-4-(trifluoromethyl)chromen-2-one;dihydrate is unique due to its high fluorescence intensity and stability. This makes it particularly useful in applications requiring precise and reliable fluorescent markers .
Eigenschaften
CAS-Nummer |
206769-90-6 |
|---|---|
Molekularformel |
C10H10F3NO4 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
7-amino-4-(trifluoromethyl)chromen-2-one;dihydrate |
InChI |
InChI=1S/C10H6F3NO2.2H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;;/h1-4H,14H2;2*1H2 |
InChI-Schlüssel |
DXOKJSRWVNYXPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)


![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

